![molecular formula C15H16ClNO2 B1523730 Benzyl 3-(aminomethyl)benzoate hydrochloride CAS No. 1251924-33-0](/img/structure/B1523730.png)
Benzyl 3-(aminomethyl)benzoate hydrochloride
Overview
Description
Benzyl 3-(aminomethyl)benzoate hydrochloride is a chemical compound with the CAS Number: 1251924-33-0. It has a molecular weight of 277.75 . The compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for Benzyl 3-(aminomethyl)benzoate hydrochloride is1S/C15H15NO2.ClH/c16-10-13-7-4-8-14 (9-13)15 (17)18-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Benzyl 3-(aminomethyl)benzoate hydrochloride has a molecular weight of 277.75 .Scientific Research Applications
Pharmacology
Benzyl 3-(aminomethyl)benzoate hydrochloride is utilized in pharmacological research due to its potential as a precursor for the synthesis of various pharmacologically active compounds. Its benzyl and aminomethyl groups make it a versatile intermediate for the development of new drugs, especially in the realm of central nervous system agents and analgesics .
Organic Synthesis
In organic chemistry, this compound serves as a building block for the synthesis of complex molecules. Its reactivity allows for the introduction of the benzyl protecting group, which is pivotal in multi-step synthetic routes. It’s particularly useful in the synthesis of compounds where the benzoate moiety plays a crucial role in the molecular architecture .
Material Science
The compound’s applications in material science stem from its ability to act as a monomer or a cross-linking agent in polymer synthesis. Its incorporation into polymers can impart specific mechanical and thermal properties, making it valuable for creating specialized materials with tailored characteristics .
Analytical Chemistry
In analytical chemistry, Benzyl 3-(aminomethyl)benzoate hydrochloride is employed as a standard or reference compound in various chromatographic and spectrometric methods. Its well-defined structure and properties facilitate the accurate quantification and identification of substances in complex mixtures .
Biochemistry
In biochemistry, this compound is used in the study of enzyme-substrate interactions and as a reagent in the modification of biomolecules. Its reactive groups can be selectively targeted by enzymes, making it a useful probe for understanding biochemical pathways and molecular recognition processes .
Industrial Applications
While primarily a research chemical, Benzyl 3-(aminomethyl)benzoate hydrochloride has potential industrial applications. It could be used in the manufacture of specialty chemicals where its specific functional groups are necessary for the desired chemical transformations .
Future Directions
properties
IUPAC Name |
benzyl 3-(aminomethyl)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZLLLIQMALKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(aminomethyl)benzoate hydrochloride | |
CAS RN |
1251924-33-0 | |
Record name | Benzoic acid, 3-(aminomethyl)-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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